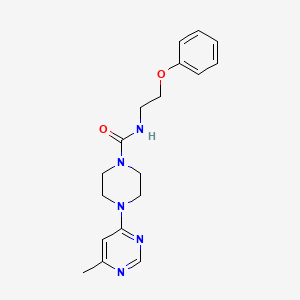![molecular formula C15H17N5O4 B2680919 [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate CAS No. 1088017-28-0](/img/structure/B2680919.png)
[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazines are a class of compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties .
Synthesis Analysis
Triazines can be prepared from cyanuric chloride through a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
Molecular Structure Analysis
The molecular structure of triazines is well-known and has been the subject of considerable research .
Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions. For example, Dimethylaminoethyl acrylate, a related compound, is known to react with bases and hydrolyze rapidly to acrylic acid and dimethylaminoethanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazines can vary widely depending on their specific structure. For example, Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent, amine-like odor. It is miscible with water .
Wissenschaftliche Forschungsanwendungen
Fluorescent Dyes and Large Stokes Shifts
Research has demonstrated the synthesis of derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibit pronounced green fluorescence due to an intramolecular proton transfer in the excited state, leading to a significant Stokes shift. These compounds have potential applications in creating fluorescent dyes with large Stokes shifts, useful in bioimaging and molecular probes (Rihn et al., 2012).
Coordination Chemistry
In coordination chemistry, aminoiminophenol derivatives have been utilized to synthesize mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) via 1,3-dipolar cycloadditions. These complexes exhibit unique structural features and have implications in the development of new materials and catalysts (Mukhopadhyay et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives based on triazine frameworks have been synthesized and shown to act as effective corrosion inhibitors for carbon steel in acidic environments. These compounds offer a blend of physical and chemical adsorption properties that protect metal surfaces from corrosion, suggesting their utility in industrial applications (Hu et al., 2016).
Heterocyclic Compound Synthesis
Research into the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate and its application in generating various heterocyclic systems highlights the versatility of triazine-based compounds in synthesizing biologically relevant molecules. These findings have implications for drug development and synthetic organic chemistry (Kralj et al., 1997).
Wirkmechanismus
Amino-Triazine Derivatives
The [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl] moiety of the compound is a derivative of amino-triazines. Amino-triazines are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through their interaction with various cellular targets, leading to alterations in specific biochemical pathways .
Phenoxyacetate Derivatives
The 2-(2-formylphenoxy)acetate moiety of the compound is a derivative of phenoxyacetates. Phenoxyacetate derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-20(2)15-18-12(17-14(16)19-15)8-24-13(22)9-23-11-6-4-3-5-10(11)7-21/h3-7H,8-9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWMPRXDLDUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)


![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]butanamide](/img/structure/B2680842.png)
![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)